molecular formula C13H20N2OSi B13705898 1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole

1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Cat. No.: B13705898
M. Wt: 248.40 g/mol
InChI Key: KGXNFXMTPKJRGA-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a tetrahydropyran ring, a trimethylsilyl group, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced through a silylation reaction, often using trimethylsilyl chloride in the presence of a base.

    Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring through a cyclization reaction, typically using hydrazine derivatives and suitable aldehydes or ketones.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the trimethylsilyl group, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

When compared to similar compounds, 1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole stands out due to its unique combination of structural features. Similar compounds include:

    1-(Tetrahydro-2H-pyran-4-yl)-4-ethynyl-1H-pyrazole: Lacks the trimethylsilyl group, resulting in different reactivity and applications.

    1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)methyl)-1H-pyrazole: Contains a trimethylsilyl group attached to a different position, leading to variations in chemical behavior.

The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H20N2OSi

Molecular Weight

248.40 g/mol

IUPAC Name

trimethyl-[2-[1-(oxan-4-yl)pyrazol-4-yl]ethynyl]silane

InChI

InChI=1S/C13H20N2OSi/c1-17(2,3)9-6-12-10-14-15(11-12)13-4-7-16-8-5-13/h10-11,13H,4-5,7-8H2,1-3H3

InChI Key

KGXNFXMTPKJRGA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CN(N=C1)C2CCOCC2

Origin of Product

United States

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